molecular formula C9H14Cl2N2O2 B2803635 7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride CAS No. 2460750-93-8

7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride

Cat. No.: B2803635
CAS No.: 2460750-93-8
M. Wt: 253.12
InChI Key: OUISNYSVRBUCDR-UHFFFAOYSA-N
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Description

“7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride” is a chemical compound with a unique and complex structure. It has a molecular weight of 253.13 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2.2ClH/c1-13-9-6-11-3-2-10-5-7 (11)4-8 (9)12;;/h4,6,10H,2-3,5H2,1H3;2*1H . This indicates the presence of a methoxy group and a pyrazinone ring in the structure.


Physical and Chemical Properties Analysis

This compound is a powder and is stored at room temperature . It has a molecular weight of 253.13 .

Scientific Research Applications

  • Antibacterial Activity : A study by Zhu et al. (2009) demonstrated that derivatives of 7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one exhibited notable antibacterial activity against Gram-positive and Gram-negative pathogens, including ciprofloxacin-resistant clinical isolates of Streptococcus pneumoniae (Zhu et al., 2009).

  • Antitumor Activity : Nguyen et al. (2006) synthesized derivatives of this compound and found that most exhibited submicromolar cytotoxicity against murine leukemia and human epidermoid carcinoma cell lines. The cytotoxic activity correlated with the ability of the compounds to form covalent adducts with purified DNA (Nguyen et al., 2006).

  • Chemical Synthesis and Structural Analysis : Studies have focused on the synthesis of various derivatives of the compound and their structural analysis. For instance, Oresic et al. (2001) reported the synthesis of related compounds through the Hilbert-Johnson reaction (Oresic et al., 2001). Similarly, Mironova et al. (2008) studied the crystal and molecular structure of tetrahydrobenzo[e]pyrano[4,3-b]pyridines, a related class of compounds (Mironova et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-13-9-6-11-3-2-10-5-7(11)4-8(9)12;;/h4,6,10H,2-3,5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUISNYSVRBUCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2CCNCC2=CC1=O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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